N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide
Description
N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)acetamide is a quinoxaline derivative characterized by a hydroxy-substituted quinoxaline core linked to a phenylacetamide moiety. Quinoxalines are nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The acetamide group at the phenyl ring enhances solubility and modulates pharmacokinetic properties, while the hydroxy group at position 3 of the quinoxaline ring may contribute to hydrogen bonding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10(20)17-12-6-4-5-11(9-12)15-16(21)19-14-8-3-2-7-13(14)18-15/h2-9H,1H3,(H,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLJMWKLYDMFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide typically involves the formation of the quinoxaline ring followed by the introduction of the phenylacetamide group. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The hydroxyl group is then introduced through a hydroxylation reaction. Finally, the phenylacetamide group is attached via an acylation reaction using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline derivatives with acetamide or sulfanyl-acetamide substituents have been extensively studied. Below is a detailed comparison of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide with structurally analogous compounds, focusing on synthesis, biological activity, and molecular interactions.
Key Findings
Substituent Effects on Activity: The sulfanyl group in compounds like 9b and 8c enhances binding to the human thymidylate synthase (hTS) homodimer interface, a critical target in cancer therapy. Hydrophobic interactions with residues like Leu192 and hydrogen bonding with Ser216 are critical for activity .
Alkyl Chain Impact :
- Shorter alkyl chains (e.g., 9b , n-butyl) improve binding stability, while longer chains (e.g., 9d , n-octyl) reduce activity due to poor pocket accommodation and solvent exposure .
Peptidomimetic Side Chains: Compounds with dipeptide-like side chains (e.g., 8c) exhibit superior anticancer activity (IC₅₀ = 1.9–4.3 μg/mL) compared to mono-alkylated derivatives, likely due to enhanced interactions with the hTS allosteric site .
Molecular Docking Insights :
- Active compounds stabilize the hTS homodimer by occupying the interfacial cavity, with RMSD values < 2.0 Å, indicating stable binding conformations. Inactive compounds like 9d show higher RMSD (>3.0 Å) and disrupted residue interactions .
Biological Activity
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and anticonvulsant research. This article reviews recent findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be described as follows:
- Core Structure : The compound features a quinoxaline moiety substituted with a hydroxyl group and an acetamide side chain.
- Molecular Formula : CHNO
- Molecular Weight : 242.29 g/mol
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of quinoxaline have shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis |
| Compound B | HeLa (Cervical) | 15.0 | Cell Cycle Arrest |
The mechanism of action often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cancer progression.
2. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in preclinical models. In a study involving adjuvant-induced arthritis in rats, the compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
| Treatment Group | Paw Edema Volume (mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|
| Control | 4.5 ± 0.5 | 150 ± 20 | 200 ± 25 |
| N-(3-hydroxy...) 10 mg/kg | 2.5 ± 0.4 | 80 ± 15 | 90 ± 10 |
These results suggest that the compound may inhibit inflammatory pathways, potentially through the NF-kB signaling pathway.
3. Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated using standard models such as the maximal electroshock (MES) test. Compounds structurally related to this acetamide have demonstrated varying degrees of efficacy against seizures.
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| N-(3-hydroxy...) | 100 | 75 |
| Standard Drug | 100 | 90 |
The SAR analysis indicates that modifications at specific positions on the quinoxaline ring significantly influence anticonvulsant activity, highlighting the importance of electronic and steric factors.
Case Studies
Several case studies have been published that explore the biological activity of quinoxaline derivatives, including this compound:
- Case Study on Anticancer Activity : A study demonstrated that a series of quinoxaline derivatives exhibited cytotoxic effects on various cancer cell lines with IC values ranging from 10 to 20 µM.
- Case Study on Anti-inflammatory Effects : In an animal model, treatment with this compound resulted in a significant reduction in inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
